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molecular formula C14H18N4O2 B8459188 N-cyclohexyl-N-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 920961-57-5

N-cyclohexyl-N-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No. B8459188
M. Wt: 274.32 g/mol
InChI Key: BQEOHXHLHXNOKP-UHFFFAOYSA-N
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Patent
US08163767B2

Procedure details

To a suspension of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (57 mg) in 2-propanol (180 μl) were added N-methylcyclohexanamine (154 μl) and N,N-diisopropylethylamine (50 μl), and irradiated microwave at 120° C. for 15 minutes. The reaction mixture was purified by flash column chromatography over silica gel with a EtOAc/methanol (100:0-60:40) as eluant. then by preparative silica gel thin-layer chromatography with EtOAc as eluant to give a solid. The solid was washed with diisopropyl ether to give N-cyclohexyl-N-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine (7.9 mg) as a yellow solid.
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
180 μL
Type
solvent
Reaction Step One
Quantity
154 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:3]=12.[CH3:14][NH:15][CH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.C(N(CC)C(C)C)(C)C>CC(O)C>[CH:16]1([N:15]([CH3:14])[C:2]2[C:3]3[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][NH:8][C:4]=3[N:5]=[CH:6][CH:7]=2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
57 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2[N+](=O)[O-]
Name
Quantity
180 μL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
154 μL
Type
reactant
Smiles
CNC1CCCCC1
Name
Quantity
50 μL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated microwave at 120° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by flash column chromatography over silica gel with a EtOAc/methanol (100:0-60:40) as eluant
CUSTOM
Type
CUSTOM
Details
then by preparative silica gel thin-layer chromatography with EtOAc as eluant to give a solid
WASH
Type
WASH
Details
The solid was washed with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N(C=1C2=C(N=CC1)NC=C2[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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